molecular formula C18H23NO4 B4937286 6-[(4-Butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 5617-62-9

6-[(4-Butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4937286
CAS No.: 5617-62-9
M. Wt: 317.4 g/mol
InChI Key: NJAPPTUEIXBLNI-UHFFFAOYSA-N
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Description

6-[(4-Butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C18H23NO4 and a molecular weight of 317.38 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with a butoxyphenyl carbamoyl group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 4-butoxyaniline with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-[(4-Butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is utilized in various

Properties

IUPAC Name

6-[(4-butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-2-3-12-23-14-10-8-13(9-11-14)19-17(20)15-6-4-5-7-16(15)18(21)22/h4-5,8-11,15-16H,2-3,6-7,12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAPPTUEIXBLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386242
Record name STK056661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-62-9
Record name STK056661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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